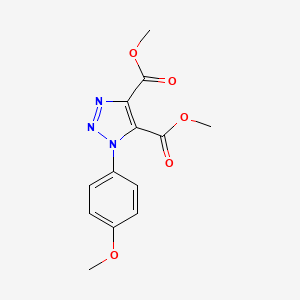
dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The methoxy group attached to the phenyl ring and the dimethyl dicarboxylate moiety suggest potential reactivity and a range of applications in chemical synthesis.
Synthesis Analysis
The synthesis of related triazole compounds often involves "click chemistry," which is a term used to describe a variety of efficient and reliable chemical reactions. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is achieved by treating ethyl diazoacetate with 4-methoxyaniline derived aryl imines in the presence of a base, yielding fully substituted 1,2,3-triazoles in good to high yields . This method could potentially be adapted for the synthesis of dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as X-ray crystallography and theoretical methods such as density functional theory (DFT) . These techniques allow for the determination of the molecular geometry, vibrational frequencies, and other properties such as nonlinear optical properties, which can be greater than those of urea for certain triazole compounds .
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including acylation, as seen in the acylation of 5-amino-1H-1,2,4-triazoles, which yields 1-acyl-5-amino-1,2,4-triazoles . The presence of the dimethyl dicarboxylate group in dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate suggests that it could undergo similar reactions, potentially leading to a variety of functionalized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on the substituents attached to the triazole ring. For example, the introduction of a methoxy group and a dimethyl dicarboxylate moiety could affect the solubility, melting point, and reactivity of the compound. Theoretical calculations, such as those performed using DFT, can predict properties like molecular electrostatic potentials and frontier molecular orbitals, which are important for understanding the reactivity and interactions of the compound with other molecules .
Applications De Recherche Scientifique
Inhibition Properties and Molecular Docking Studies
Research by Yagiz et al. (2021) explored the synthesis of various dimethyl triazole derivatives, including dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate, under green chemistry conditions. These compounds exhibited significant inhibition activities against xanthine oxidase (XO) enzyme, an enzyme involved in purine metabolism, suggesting their potential as XO inhibitors. Additionally, molecular docking studies provided insights into their modes of inhibition at the atomic level (Yagiz et al., 2021).
Synthesis and Structural Studies
Another study focused on the synthesis of a related compound, tetramethyl 1,1′-(2-[{4,5-bis(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate). The compound was synthesized in two steps and characterized using various spectroscopic techniques, highlighting its potential for further chemical applications (Fall et al., 2021).
Hydrogen Bonding and Molecular Conformations
A study by Asma et al. (2018) revealed that dimethyl triazole derivatives form complex hydrogen-bonded structures. This study highlights the importance of these compounds in understanding hydrogen bonding and molecular conformations, which is crucial in the design of new materials and drugs (Asma et al., 2018).
Tetrel Bonding Interactions and DFT Calculations
Ahmed et al. (2020) synthesized triazole derivatives and analyzed their O⋯π-hole tetrel bonding interactions using Hirshfeld surface analysis and DFT calculations. These interactions are key in understanding molecular interactions and designing molecules with specific properties (Ahmed et al., 2020).
Regioselective Synthesis and Functionalization
The work of Mansueto et al. (2014) on the regioselective synthesis of triazole derivatives emphasizes the role of these compounds in synthetic chemistry. Their methods provide a pathway for the synthesis of a wide range of derivatives, crucial in drug development and material science (Mansueto et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dimethyl 1-(4-methoxyphenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-19-9-6-4-8(5-7-9)16-11(13(18)21-3)10(14-15-16)12(17)20-2/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBMTRSVEPVWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)
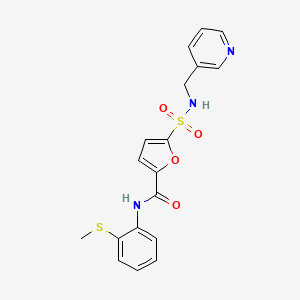
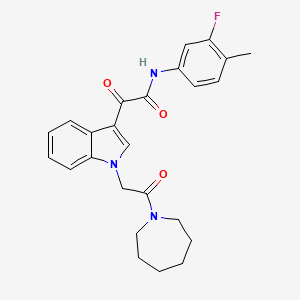
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)
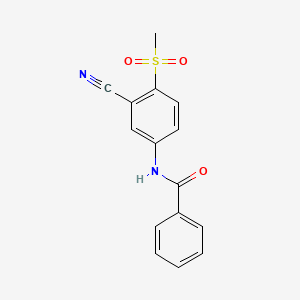
![[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3009678.png)

![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3009681.png)
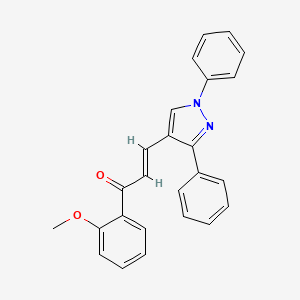
![N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B3009683.png)


![3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3009688.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3009690.png)